molecular formula C20H16Cl2N2O2 B2731443 N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 338754-35-1

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide

Cat. No.: B2731443
CAS No.: 338754-35-1
M. Wt: 387.26
InChI Key: KWPQKLTZJCJHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide (CAS: 338754-35-1) is a synthetic carboxamide derivative with the molecular formula C₂₀H₁₆Cl₂N₂O₂ and a molecular weight of 387.26 g/mol . The compound features a pyridine-3-carboxamide core substituted with a benzyl group at the N-position and a 3,4-dichlorophenylmethyl moiety at the 1-position of the pyridine ring.

Properties

IUPAC Name

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-17-9-8-15(11-18(17)22)13-24-10-4-7-16(20(24)26)19(25)23-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPQKLTZJCJHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with benzylamine to form an intermediate, which is then reacted with a pyridinecarboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison:

Key Structural Analogues

BD 1008 and BD 1047
  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.
  • Comparison :
    • Both BD 1008 and BD 1047 contain a 3,4-dichlorophenyl group linked to an ethylamine chain, similar to the dichlorophenylmethyl substituent in the target compound.
    • These compounds are well-characterized σ receptor ligands, with BD 1008 showing high affinity for σ-1 receptors .
    • The pyridine-carboxamide core in the target compound may offer enhanced metabolic stability compared to the amine-based structures of BD 1008/1046.
DM-11
  • Structure : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Comparison: DM-11 shares a carboxamide linkage and a dichlorobenzyl group but incorporates a pyrrole ring and a dihydropyridinone moiety instead of a pyridine ring.
4-IBP
  • Structure : 4-(N-Benzylpiperidin-4-yl)-4-iodobenzamide.
  • Comparison :
    • 4-IBP features a benzamide group and a piperidine ring, contrasting with the pyridine-carboxamide scaffold of the target compound.
    • The iodine substituent in 4-IBP may enhance receptor binding specificity, while the dichlorophenyl group in the target compound could influence lipophilicity and membrane permeability .

Structural Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Target
Target Compound Pyridine-3-carboxamide N-Benzyl, 3,4-dichlorophenylmethyl 387.26 σ receptors (inferred)
BD 1008 Ethylamine chain 3,4-Dichlorophenyl, pyrrolidinyl - σ-1 receptors
BD 1047 Ethylamine chain 3,4-Dichlorophenyl, dimethylaminoethyl - σ receptors
DM-11 Pyrrole-carboxamide 2,4-Dichlorobenzyl, dihydropyridinone - Undisclosed
4-IBP Piperidine-benzamide Iodobenzamide, N-benzylpiperidinyl - σ receptors

Implications of Structural Differences

  • Receptor Binding : The pyridine-carboxamide core may interact with σ receptors differently than the amine-based BD series, possibly altering selectivity or efficacy .
  • Stability: The aromatic pyridine ring likely confers greater resistance to metabolic degradation compared to DM-11’s dihydropyridinone .

Biological Activity

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide, also known by its IUPAC name, is a synthetic organic compound that belongs to the carboxamide class. Its unique structure, featuring a pyridine ring with a benzyl and dichlorophenyl moiety, suggests significant potential for various biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Preparation of Precursors : The initial step involves synthesizing the pyridine ring from appropriate starting materials.
  • Benzylation : Introducing the benzyl group through a nucleophilic substitution reaction.
  • Chlorination : The incorporation of dichlorophenyl moieties can involve electrophilic aromatic substitution.
  • Amidation : Finally, the formation of the carboxamide linkage is achieved via reaction with an amine.

These reactions often require specific catalysts (e.g., triethylamine) and solvents (e.g., dichloromethane) to optimize yield and purity.

Molecular Structure

The molecular formula for this compound is C19H14Cl2N2O2C_{19}H_{14}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 373.24 g/mol. The structure can be represented as follows:

N benzyl 1 3 4 dichlorophenyl methyl 2 oxopyridine 3 carboxamide\text{N benzyl 1 3 4 dichlorophenyl methyl 2 oxopyridine 3 carboxamide}

Research indicates that compounds similar to this compound may interact with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound's structure suggests potential inhibitory activity against certain enzymes linked to neurodegenerative diseases and other disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

Target Activity Reference
CB1 ReceptorHigh affinity binding
Enzymatic InhibitionModerate inhibition of key enzymes
Antioxidant ActivityPositive effects observed

Case Studies

Research has highlighted several case studies focusing on the biological implications of this compound:

  • Neuroprotective Effects : A study found that compounds with similar structures showed protective effects against neuronal cell death in models of neurodegeneration.
  • Anticancer Activity : Preliminary data suggest that N-benzyl derivatives may inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Metabolic Modulation : Some studies indicate potential roles in modulating metabolic pathways related to obesity and diabetes.

Potential Applications

The unique properties of this compound suggest several applications in medicinal chemistry:

  • Pharmacological Research : As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Chemical Biology : Investigating its role as an enzyme inhibitor or receptor modulator.
  • Synthetic Chemistry : Utilized as an intermediate in synthesizing other biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.